molecular formula C12H16O2 B14383028 2-Hexanone, 1-hydroxy-1-phenyl- CAS No. 89393-04-4

2-Hexanone, 1-hydroxy-1-phenyl-

Cat. No.: B14383028
CAS No.: 89393-04-4
M. Wt: 192.25 g/mol
InChI Key: JQRKQXRFROSYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-hexanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture .

Industrial Production Methods

On an industrial scale, 1-Phenyl-2-hexanone can be produced through the oxidation of 1-phenyl-2-hexanol. This process involves the use of oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to ensure the selective formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-2-hexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing the compound to form derivatives with different functional groups .

Comparison with Similar Compounds

1-Phenyl-2-hexanone can be compared with other similar compounds, such as:

Uniqueness

1-Phenyl-2-hexanone is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

89393-04-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-hydroxy-1-phenylhexan-2-one

InChI

InChI=1S/C12H16O2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,12,14H,2-3,9H2,1H3

InChI Key

JQRKQXRFROSYBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.